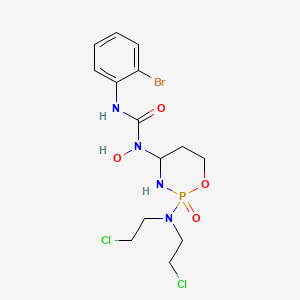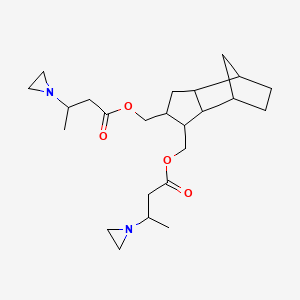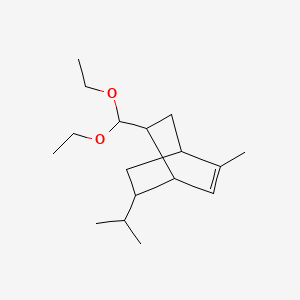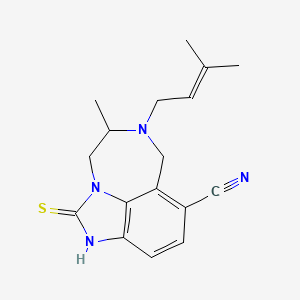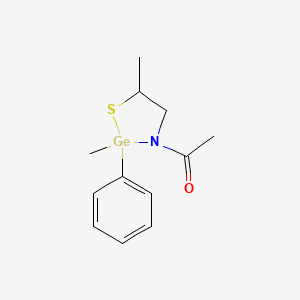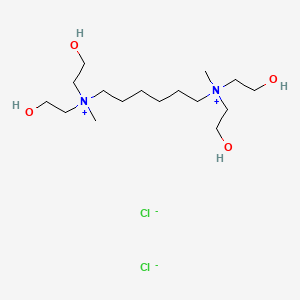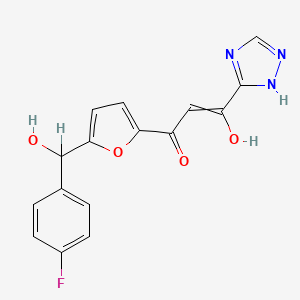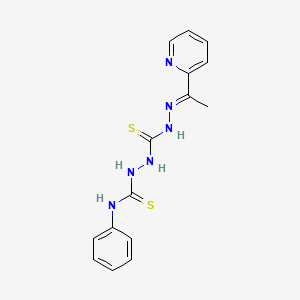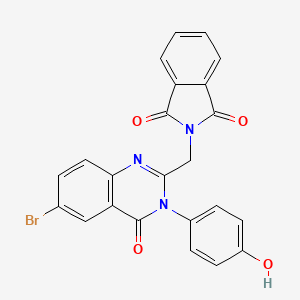
((2,2'-Iminobis(ethanolato))(2-)-N,O,O')bis(pentane-2,4-dionato-O,O')titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” is an organometallic compound that features titanium coordinated with iminobis(ethanolato) and pentane-2,4-dionato ligands. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” typically involves the reaction of titanium tetrachloride with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The ligands, 2,2’-iminobis(ethanol) and pentane-2,4-dione, are added to the titanium tetrachloride solution, followed by stirring and heating to facilitate ligand exchange and complex formation.
Industrial Production Methods
In an industrial setting, the production of such organometallic compounds may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the electronic structure of the titanium center, affecting its reactivity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction could produce titanium(II) species. Substitution reactions result in new organometallic complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)titanium” is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
While direct biological applications of this compound may be limited, its derivatives and related compounds are studied for their potential in drug delivery and imaging due to their ability to interact with biological molecules.
Medicine
Research into the medical applications of titanium-based compounds includes their use in anticancer therapies and as contrast agents in imaging techniques. The specific coordination chemistry of “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” may offer unique advantages in these areas.
Industry
In industry, this compound is utilized in the production of advanced materials, including coatings, ceramics, and nanomaterials. Its catalytic properties are exploited in processes such as olefin polymerization and fine chemical synthesis.
Wirkmechanismus
The mechanism by which “((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” exerts its effects involves the coordination of ligands to the titanium center, which influences its reactivity and interaction with substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) isopropoxide: Another titanium-based compound used in catalysis and materials science.
Titanium(IV) chloride: A precursor to various titanium complexes and used in organic synthesis.
Titanocene dichloride: An organometallic compound with applications in catalysis and medicinal chemistry.
Uniqueness
“((2,2’-Iminobis(ethanolato))(2-)-N,O,O’)bis(pentane-2,4-dionato-O,O’)” is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other titanium compounds. Its combination of iminobis(ethanolato) and pentane-2,4-dionato ligands offers a versatile platform for various applications.
Eigenschaften
CAS-Nummer |
94233-26-8 |
|---|---|
Molekularformel |
C14H27NO6Ti |
Molekulargewicht |
353.23 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/2C5H8O2.C4H11NO2.Ti/c2*1-4(6)3-5(2)7;6-3-1-5-2-4-7;/h2*3,6H,1-2H3;5-7H,1-4H2;/b2*4-3-;; |
InChI-Schlüssel |
FVXGPJVZQWSEAR-SUKNRPLKSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(NCCO)CO.[Ti] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)NCCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



